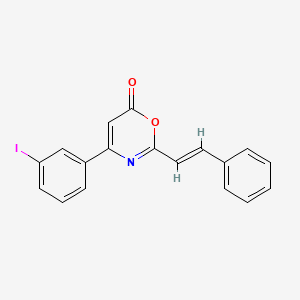
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one, also known as IOX1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IOX1 is a potent inhibitor of histone demethylases, which are enzymes responsible for removing methyl groups from histone proteins. The inhibition of these enzymes has been shown to have a variety of effects on cellular processes, including gene expression, cell differentiation, and cell proliferation.
Wirkmechanismus
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one works by inhibiting the activity of histone demethylases, which are enzymes responsible for removing methyl groups from histone proteins. This inhibition leads to the accumulation of methylated histones, which can have a variety of effects on cellular processes, including gene expression, cell differentiation, and cell proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one are primarily related to its inhibition of histone demethylases. This inhibition leads to the accumulation of methylated histones, which can have a variety of effects on cellular processes, including gene expression, cell differentiation, and cell proliferation. 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one in lab experiments is its potency and specificity as a histone demethylase inhibitor. 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been shown to have a high degree of selectivity for histone demethylases, which reduces the risk of off-target effects. However, one limitation of using 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one in cell culture or animal models.
Zukünftige Richtungen
There are several future directions for research on 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one. One area of interest is the development of more potent and selective histone demethylase inhibitors, which could have even greater therapeutic potential than 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one. Another area of interest is the identification of specific histone demethylases that are particularly important in cancer or neurodegenerative diseases, which could lead to the development of targeted therapies. Finally, there is also interest in exploring the potential of 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one as a therapeutic agent in other disease contexts, such as inflammation or metabolic disorders.
Synthesemethoden
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one can be synthesized using a variety of methods, but the most common method involves the condensation of 3-iodoaniline and cinnamaldehyde in the presence of a base such as potassium carbonate. The resulting product is then oxidized to form 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one.
Wissenschaftliche Forschungsanwendungen
4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been extensively studied in the context of cancer research, as histone demethylases are often dysregulated in cancer cells. 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to cancer research, 4-(3-iodophenyl)-2-(2-phenylvinyl)-6H-1,3-oxazin-6-one has also been studied in the context of neurodegenerative diseases, as histone demethylases have been implicated in the pathogenesis of these diseases.
Eigenschaften
IUPAC Name |
4-(3-iodophenyl)-2-[(E)-2-phenylethenyl]-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12INO2/c19-15-8-4-7-14(11-15)16-12-18(21)22-17(20-16)10-9-13-5-2-1-3-6-13/h1-12H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KECSUPVLTJSSPX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=CC(=O)O2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=CC(=O)O2)C3=CC(=CC=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-iodophenyl)-2-[(E)-2-phenylethenyl]-1,3-oxazin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-furylmethylene)-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B5909598.png)
![6-[2-(4-chlorophenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909602.png)
![1,3-dimethyl-5-nitro-6-[2-(4-propoxyphenyl)vinyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909609.png)
![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B5909613.png)
![ethyl 4-{5-[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate](/img/structure/B5909621.png)
![6-[2-(2,4-dimethoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909624.png)
![ethyl 4-{5-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-2-furyl}benzoate](/img/structure/B5909639.png)
![1-(4-methoxybenzyl)-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909643.png)
![6-[2-(4-ethylphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909659.png)
![6-[2-(2-methoxyphenyl)vinyl]-1,3-dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5909682.png)
![1-[3-(1,3-benzodioxol-5-yl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5909690.png)
![5-{5-bromo-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909702.png)
![3-ethyl-5-{3-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909710.png)
![3-allyl-5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5909717.png)